molecular formula C23H25N5O4 B15218862 N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide CAS No. 33430-28-3

N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide

Cat. No.: B15218862
CAS No.: 33430-28-3
M. Wt: 435.5 g/mol
InChI Key: LJXFITXHBJGQBP-PMACEKPBSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide (abbreviated as Cbz-His-Phe-NH₂) is a synthetic dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the N-terminus of L-histidine, linked to L-phenylalaninamide. Its molecular formula is C₃₃H₃₆N₆O₇, with a molecular weight of 634.68 g/mol . The compound’s structure includes:

  • A Cbz group (providing stability against enzymatic degradation).
  • L-Histidine, contributing an imidazole side chain capable of hydrogen bonding and metal coordination.
  • L-Phenylalaninamide, offering hydrophobic aromatic interactions.

Properties

CAS No.

33430-28-3

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H25N5O4/c24-21(29)19(11-16-7-3-1-4-8-16)27-22(30)20(12-18-13-25-15-26-18)28-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H2,24,29)(H,25,26)(H,27,30)(H,28,31)/t19-,20-/m0/s1

InChI Key

LJXFITXHBJGQBP-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzyl and carbamate groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
Cbz-His-Phe-NH₂ C₃₃H₃₆N₆O₇ 634.68 Cbz-His-Phe-amide with imidazole
Cbz-Gly-Phe-NH₂ C₁₉H₂₁N₃O₄ 355.39 Glycine substitution
BD7 C₃₃H₃₆N₆O₇ 634.68 N-Methyl-Phe, hydroxamic acid
Compound 5 (SARS-CoV-2 inhibitor) Not provided - Hydroxy-oxobutyl side chain

Q & A

What are the optimal synthetic routes for N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide in solid-phase peptide synthesis?

Level : Basic
Methodological Answer :
The synthesis typically involves sequential coupling of L-histidine and L-phenylalaninamide using the benzyloxycarbonyl (Cbz) group as a temporary N-terminal protector. Key steps include:

  • Protection : Introduce the Cbz group to L-histidine via reaction with benzyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., sodium bicarbonate) to prevent racemization .
  • Coupling : Use carbodiimides (e.g., DCC) or active esters (e.g., HOBt) to facilitate amide bond formation between protected L-histidine and L-phenylalaninamide .
  • Deprotection : Remove the Cbz group via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) .
    Data Table :
StepReagent/ConditionYield (%)Reference
ProtectionBenzyl chloroformate, NaHCO₃, DCM85–90
CouplingDCC/HOBt, DMF75–80
DeprotectionH₂/Pd-C, MeOH>95

How can researchers resolve discrepancies in NMR data when characterizing this compound?

Level : Advanced
Methodological Answer :
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from conformational flexibility, solvent effects, or impurities. To address:

  • 2D NMR : Perform COSY, HSQC, and NOESY to assign stereochemistry and confirm backbone connectivity .
  • Solvent Comparison : Record spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced conformational changes .
  • Purity Check : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities affecting signals .
    Example : A 2023 study noted anomalous δ 7.2–7.4 ppm aromatic signals in CDCl₃ due to residual benzyl alcohol; switching to DMSO-d₆ resolved the issue .

What analytical techniques are most effective for assessing the purity of this compound?

Level : Basic
Methodological Answer :

  • HPLC : Reverse-phase C18 column, 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5–95% over 30 min), UV detection at 214 nm. Purity >98% is achievable with optimized gradients .
  • TLC : Silica gel 60 F₂₅₄, mobile phase chloroform:methanol:acetic acid (90:8:2). Visualize under UV (254 nm) and ninhydrin staining for free amines .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~522.6 g/mol) .

How does the choice of solvent impact the stability of the benzyloxycarbonyl (Cbz) protecting group during synthesis?

Level : Advanced
Methodological Answer :
The Cbz group is sensitive to nucleophilic attack and acidic conditions. Key findings:

  • Anhydrous Solvents : DCM or DMF minimizes hydrolysis; traces of water in THF reduce Cbz stability by 20–30% .
  • Acidic Media : Avoid prolonged exposure to TFA (>2 hours), which cleaves Cbz at rates >5%/hour .
  • Base Compatibility : Use mild bases (e.g., DIEA) instead of strong bases (e.g., NaOH) to prevent β-elimination .
    Data Contradiction : A 2022 study reported 95% Cbz retention in DMF vs. 70% in THF, conflicting with earlier claims of THF suitability. This highlights the need for solvent pre-drying .

What computational methods are used to predict the conformational dynamics of this peptide?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM forcefields to model backbone flexibility and side-chain interactions .
  • Docking Studies : Analyze binding to histidine-recognizing enzymes (e.g., metalloproteases) using AutoDock Vina with flexibility in the imidazole ring .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects of the Cbz group on amide bond stability .
    Case Study : MD simulations revealed a 40° rotation in the Cbz group at 300 K, explaining variable NMR coupling constants .

How can researchers optimize reaction yields when coupling L-histidine and L-phenylalaninamide?

Level : Basic
Methodological Answer :

  • Activation : Pre-activate L-histidine with HATU or PyBOP in DMF for 10 min before adding L-phenylalaninamide .
  • Temperature : Maintain 0–4°C to suppress racemization; room temperature increases byproducts by 15–20% .
  • Molar Ratios : Use 1.2 equivalents of L-histidine and 1.5 equivalents of coupling reagent for >90% conversion .

What strategies mitigate racemization during deprotection of the Cbz group?

Level : Advanced
Methodological Answer :
Racemization occurs via oxazolone intermediate formation. Mitigation strategies:

  • Low-Temperature Hydrogenation : H₂/Pd-C at 4°C in MeOH reduces racemization to <1% vs. 5–8% at 25°C .
  • Alternative Deprotection : Use TMSCl/NaI in anhydrous acetonitrile for acid-free cleavage, achieving 99% enantiomeric excess .
    Contradiction : While HBr/AcOH is faster, it increases racemization (up to 12%); thus, catalytic hydrogenation is preferred for sensitive peptides .

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